An In-Depth Technical Guide to the Synthesis and Characterization of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine
An In-Depth Technical Guide to the Synthesis and Characterization of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine. The document details a proposed synthetic pathway, starting from commercially available reagents, and outlines the necessary experimental procedures. Furthermore, it describes the analytical techniques required for the structural elucidation and purity assessment of the target molecule. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this unique thieno[3,4-b]dioxepine derivative and paving the way for its potential applications in drug discovery and organic electronics.
Introduction: The Thieno[3,4-b]dioxepine Scaffold
The fusion of a thiophene ring with a seven-membered dioxepine ring gives rise to the thieno[3,4-b]dioxepine heterocyclic system. This scaffold is of significant interest due to the combined electronic properties of the electron-rich thiophene core and the conformational flexibility of the dioxepine ring. Thiophene and its derivatives are well-established building blocks in a variety of biologically active molecules and organic functional materials. The incorporation of the dioxepine ring can modulate the electronic and steric properties of the thiophene core, potentially leading to novel applications.
Derivatives of thieno-fused heterocyclic systems have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] Moreover, the planarity and electron-rich nature of the thiophene unit make these compounds promising candidates for organic semiconductors, with applications in organic field-effect transistors (OFETs) and organic photovoltaics.[4][5][6][7][8] The title compound, 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine, is a novel derivative in this class, and this guide provides a roadmap for its synthesis and a thorough characterization of its physicochemical properties.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of the target compound.
Step 1: Decarboxylation of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
The initial step involves the removal of the two ester groups from the thiophene ring. This can be achieved through acidic hydrolysis followed by decarboxylation.
Causality: The ester groups at the 2 and 5 positions of the thiophene ring are susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acids. Upon heating, these carboxylic acids readily undergo decarboxylation, driven by the formation of the stable, gaseous carbon dioxide and the aromatic thiophene ring.
Step 2: Acid-Catalyzed Ketalization
The second and final step is the formation of the seven-membered dioxepine ring through the reaction of the intermediate 3,4-dihydroxythiophene with 3-pentanone. This is a classic acid-catalyzed ketalization reaction.
Causality: In the presence of an acid catalyst, the carbonyl oxygen of 3-pentanone is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl groups of 3,4-dihydroxythiophene then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration, typically facilitated by a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product, results in the formation of the stable cyclic ketal, which is the target molecule.
Experimental Protocols
Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
This starting material can be synthesized via a Claisen condensation of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base like sodium ethoxide.[9]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.
-
A mixture of diethyl thiodiglycolate and diethyl oxalate is added dropwise to the cooled sodium ethoxide solution.
-
After the addition is complete, the reaction mixture is heated to reflux for a specified time to ensure complete condensation.
-
Upon cooling, the resulting solid, the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, is collected by filtration.[10]
-
The salt is then dissolved in water and acidified to precipitate the desired diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, which is then filtered, washed, and dried.[11]
Synthesis of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine
Figure 2: General experimental workflow for synthesis and characterization.
Protocol:
-
Decarboxylation: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is heated in the presence of a strong acid, such as sulfuric acid, to effect hydrolysis and subsequent decarboxylation. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting 3,4-dihydroxythiophene intermediate may be isolated or used directly in the next step.
-
Ketalization: The crude 3,4-dihydroxythiophene is dissolved in a suitable solvent, such as toluene. 3-Pentanone (an excess may be used) and a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TsOH), are added to the solution.[12][13]
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine.
Characterization
The structure and purity of the synthesized 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine can be confirmed using a combination of standard spectroscopic techniques. The expected data are extrapolated from the known spectra of analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the thiophene ring should appear as a singlet in the aromatic region. The methylene protons of the dioxepine ring will likely appear as a singlet, and the ethyl groups will exhibit a characteristic quartet and triplet pattern.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiophene carbons, the quaternary carbon of the ketal, the methylene carbons of the dioxepine ring, and the carbons of the two ethyl groups.
| Predicted NMR Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Thiophene-H | ~ 6.5 - 7.0 (s, 2H) | ~ 110 - 115 (thiophene CH) |
| Methylene-H (-OCH₂-) | ~ 4.0 - 4.5 (s, 4H) | ~ 135 - 140 (thiophene C-O) |
| Ethyl-CH₂ | ~ 1.7 - 2.0 (q, 4H) | ~ 65 - 70 (-OCH₂-) |
| Ethyl-CH₃ | ~ 0.9 - 1.2 (t, 6H) | ~ 115 - 120 (quaternary C) |
| ~ 30 - 35 (ethyl CH₂) | ||
| ~ 8 - 12 (ethyl CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the thiophene ring, and the characteristic C-O stretching of the ether linkages in the dioxepine ring.
| Predicted IR Data | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~ 3100 |
| Aliphatic C-H | Stretch | ~ 2850 - 3000 |
| Thiophene C=C | Stretch | ~ 1400 - 1500 |
| C-O Ether | Stretch | ~ 1050 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) should be observed, confirming the molecular formula of C₁₁H₁₆O₂S.
| Predicted MS Data | Ion | m/z Value |
| Molecular Ion | [M]⁺ | Calculated for C₁₁H₁₆O₂S |
| Fragment | Loss of an ethyl group | [M - C₂H₅]⁺ |
Potential Applications
While the specific applications of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine are yet to be explored, the thieno[3,4-b]dioxepine scaffold holds promise in two primary fields:
Drug Development
Many heterocyclic compounds containing thiophene are known to possess a wide range of biological activities. The introduction of the diethyl-substituted dioxepine ring may influence the lipophilicity, metabolic stability, and receptor-binding properties of the molecule. This could lead to the discovery of new therapeutic agents. Thiophene derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[14][15]
Materials Science
Thieno-fused aromatic systems are extensively studied as organic semiconductors. The electron-rich nature of the thiophene ring facilitates charge transport, making these materials suitable for applications in organic electronics. The diethyl groups on the dioxepine ring can enhance the solubility of the compound in organic solvents, which is a crucial factor for solution-processable fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[16]
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine. A robust and logical synthetic route has been proposed, along with detailed experimental considerations. The guide also provides a predictive framework for the spectroscopic characterization of the target molecule, which is essential for its structural confirmation. The potential applications in both medicinal chemistry and materials science highlight the significance of this novel compound and provide a rationale for its synthesis and further investigation. It is anticipated that this guide will serve as a valuable starting point for researchers interested in exploring the chemistry and potential of this intriguing heterocyclic system.
References
- A process for the preparation of 3,4-dialkoxythiophene dicarboxylic acids. (2017). World Journal of Pharmaceutical Research, 6(11), 1003-1009.
- Supplementary Information for relevant NMR d
- Supporting information for NMR and MS spectral d
- Synthesis of disodium 2, 5-dicarboxylic acid diethyl-3, 4-dihydroxythiophene. (2006). Journal of Chemical Industry and Engineering (China).
- 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER product inform
- 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER product inform
- Supporting information for NMR spectra of pyrene deriv
-
3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][9][10]dioxepine product information. (n.d.). Fisher Scientific.
- Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate product inform
- A Small-scale Procedure for Acid-catalyzed Ketal Form
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
- Biological Activities of Thiophenes. (2024). Encyclopedia.pub.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). PubMed Central.
- Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives. (2013).
- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Deriv
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (2020). Beilstein Journal of Organic Chemistry.
- Thienopyridines: Synthesis, Properties, and Biological Activity. (2016).
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules.
- High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. (2022).
- Method of making ketals and acetals. (2013).
- A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. (2023).
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). Polymers.
- 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt product inform
- High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2′,3′-d]thiophene derivatives. (2013).
- Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online.
- Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate product inform
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors [mdpi.com]
- 8. High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2′,3′-d]thiophene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]
- 12. scispace.com [scispace.com]
- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0186325) [np-mrd.org]
